molecular formula C14H12Cl2N2O3S B3548774 N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Cat. No.: B3548774
M. Wt: 359.2 g/mol
InChI Key: BFVXTIJIIGIZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by the presence of both chlorophenyl and sulfonyl groups attached to a glycinamide backbone

Properties

IUPAC Name

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-10-4-6-13(7-5-10)22(20,21)18(9-14(17)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVXTIJIIGIZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloroaniline reacts with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N2-(3-chlorophenyl)glycinamide.

    Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products with different substituents on the aromatic rings.

    Oxidation: Products with oxidized functional groups, such as sulfoxides or sulfones.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

    Hydrolysis: Products like 3-chloroaniline and 4-chlorobenzenesulfonic acid.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: Employed in studies to understand the mechanisms of enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism by which N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with signaling pathways or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
  • N~2~-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Uniqueness

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is unique due to the presence of both chlorophenyl and sulfonyl groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of N2-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide, from its synthesis to its applications and mechanisms of action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.